2-ethoxy-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (-CH=N-), which is formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves the condensation reaction between 2-ethoxy-6-formylphenol and 3-(2-furyl)-5-mercapto-4H-1,2,4-triazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group (-SH), leading to the formation of disulfides.
Reduction: Reduction reactions can target the azomethine group (-CH=N-), converting it to an amine (-CH2-NH-).
Substitution: The phenolic hydroxyl group (-OH) can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines.
Substitution: Esters and ethers.
Scientific Research Applications
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the context of antimicrobial and anticancer activities.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with various molecular targets. The azomethine group (-CH=N-) is known to facilitate binding with metal ions, forming stable complexes. These metal complexes can exhibit enhanced biological activity, such as increased antimicrobial or anticancer effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-6-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2-ethoxy-6-((E)-{[3-(2-thienyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2-ethoxy-6-((E)-{[3-(2-pyridyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Uniqueness
What sets 2-ethoxy-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring enhances its ability to participate in π-π interactions, potentially increasing its binding affinity with biological targets.
Properties
Molecular Formula |
C15H14N4O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4O3S/c1-2-21-11-6-3-5-10(13(11)20)9-16-19-14(17-18-15(19)23)12-7-4-8-22-12/h3-9,20H,2H2,1H3,(H,18,23)/b16-9+ |
InChI Key |
JNMAAZIJYYEKIG-CXUHLZMHSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.